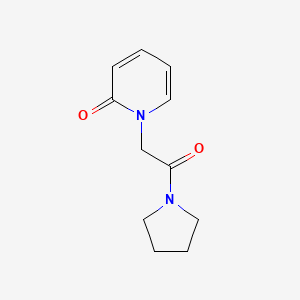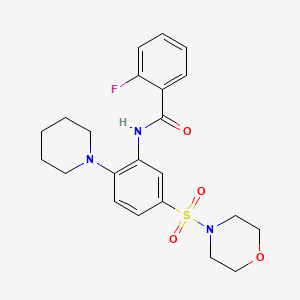
1-(2-Phenylethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrrolidinone derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-(2-Phenylethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. It has also been suggested that this compound may act as a fluorescent probe by binding to specific molecules and emitting light.
Biochemical and physiological effects:
1-(2-Phenylethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines. It has also been found to reduce inflammation and oxidative stress in animal models. In addition, this compound has been found to have low toxicity and high stability, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Phenylethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one in lab experiments include its high purity, low toxicity, and stability. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for research on 1-(2-Phenylethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. In medicinal chemistry, further studies are needed to investigate the anti-tumor, anti-inflammatory, and anti-oxidant properties of this compound. In material science, this compound can be further studied for its potential applications as a fluorescent probe. In addition, further studies are needed to investigate the mechanism of action of this compound and its potential for use in other fields of scientific research.
Conclusion:
1-(2-Phenylethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
There are several methods reported for the synthesis of 1-(2-Phenylethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. One such method involves the reaction of 2-(2-phenylethyl)pyrrolidine-1-carboxylic acid with 4-amino-3-pyridinecarbonitrile and triethylamine in the presence of acetic anhydride. Another method involves the reaction of 2-(2-phenylethyl)pyrrolidine-1-carboxylic acid with 4-hydrazinyl-3-pyridinecarbonitrile in the presence of acetic anhydride and phosphorus oxychloride. These methods have been reported to yield good results with high purity.
Applications De Recherche Scientifique
1-(2-Phenylethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as an anti-tumor agent. It has also been studied for its anti-inflammatory and anti-oxidant properties. In addition, this compound has been found to have potential applications in the field of material science as a fluorescent probe.
Propriétés
IUPAC Name |
1-(2-phenylethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-17-12-16(13-23(17)11-8-14-4-2-1-3-5-14)19-21-18(22-25-19)15-6-9-20-10-7-15/h1-7,9-10,16H,8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZRAJAGFLWPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)

![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)



![[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7499660.png)





